molecular formula C10H8N2O4 B1621911 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 400085-56-5

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Cat. No. B1621911
M. Wt: 220.18 g/mol
InChI Key: UVNSBLCNDDHPQO-UHFFFAOYSA-N
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Description



  • 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a chemical compound with the molecular formula C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub> .

  • It belongs to the class of oxadiazole carboxylic acids and contains a methoxyphenyl group.

  • The compound has been studied for its potential pharmacological properties.





  • Synthesis Analysis



    • The synthesis of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves the reaction of appropriate starting materials.

    • Unfortunately, I do not have access to specific synthetic methods for this compound. However, scientific literature and research papers would provide detailed synthetic routes.





  • Molecular Structure Analysis



    • The molecular structure of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid consists of an oxadiazole ring with a methoxyphenyl substituent.

    • The carboxylic acid functional group is also present.

    • The isoxazole ring system contributes to the overall structure.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions typical of carboxylic acids and oxadiazoles.

    • Specific reactions would depend on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 461.1±40.0 °C at 760 mmHg

    • Vapour Pressure : 0.0±1.2 mmHg at 25°C

    • Enthalpy of Vaporization : 76.1±3.0 kJ/mol

    • Flash Point : 232.7±27.3 °C

    • Index of Refraction : 1.570

    • Molar Refractivity : 54.8±0.3 cm³

    • Polar Surface Area : 73 Ų

    • Polarizability : 21.7±0.5 × 10⁻²⁴ cm³

    • Surface Tension : 51.3±3.0 dyne/cm

    • Molar Volume : 167.3±3.0 cm³




  • Safety And Hazards



    • The compound is classified as follows:

      • Harmful if swallowed (H302)

      • May cause an allergic skin reaction (H317)

      • Causes serious eye irritation (H319)

      • Toxic to aquatic life (H401)

      • Harmful to aquatic life with long-lasting effects (H412)



    • Proper handling, personal protective equipment, and disposal precautions are essential.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.

    • Investigate its interactions with biological targets and evaluate its pharmacological properties.




    properties

    IUPAC Name

    5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UVNSBLCNDDHPQO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20396912
    Record name 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20396912
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    220.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

    CAS RN

    400085-56-5
    Record name 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20396912
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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